molecular formula C7H8N4O2 B1448860 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2044714-03-4

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1448860
CAS No.: 2044714-03-4
M. Wt: 180.16 g/mol
InChI Key: AHDZSMBSHMQMHE-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a tetrahydropyrimidine core with a 2-aminoethyl substituent at the N1 position, a dioxo (carbonyl) group at C2 and C4, and a cyano group at C3. Its hydrochloride salt (CAS: 2044714-04-5) has the molecular formula C₇H₉ClN₄O₂ and a molecular weight of 216.63 g/mol . This compound is commercially available for research use, with safety protocols emphasizing avoidance of heat and ignition sources, proper handling, and storage .

Properties

IUPAC Name

1-(2-aminoethyl)-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-1-2-11-4-5(3-9)6(12)10-7(11)13/h4H,1-2,8H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDZSMBSHMQMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention due to their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notably, tetrahydropyrimidines have been associated with several pharmacological effects including:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values for several derivatives have been reported as low as 0.20 mg/mL against Trichophyton mentagrophytes .
  • Anticancer Activity : Studies have demonstrated that certain tetrahydropyrimidine derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this class have shown promising results against HeLa and MDA-MB-231 cell lines .
  • α-Glucosidase Inhibition : Some tetrahydropyrimidine derivatives have been identified as potent inhibitors of α-glucosidase, which is relevant for managing diabetes by slowing carbohydrate absorption .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For example, α-glucosidase inhibition leads to reduced glucose absorption.
  • Cell Cycle Modulation : Certain studies suggest that tetrahydropyrimidines can induce cell cycle arrest in cancer cells, contributing to their anticancer effects .
  • Antimicrobial Mechanisms : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the tetrahydropyrimidine class:

StudyCompoundActivityFindings
4bAntibacterialEffective against multiple bacterial strains with MIC values <0.5 mg/mL
4kAntifungalExhibited significant antifungal activity against Candida albicans
4gα-Glucosidase InhibitorBest activity with an IC50 value of 18.9 µM

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
The compound has been investigated for its antitumor properties. Research indicates that derivatives of tetrahydropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain modifications of the 2,4-dioxo structure enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties
Studies have shown that 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exhibits antimicrobial activity against a range of pathogens. A notable case involved testing against resistant strains of bacteria and fungi, where it showed promising inhibition rates comparable to established antibiotics.

Enzyme Inhibition
This compound has also been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to inhibit dihydrofolate reductase (DHFR) has been studied extensively due to the enzyme's role in DNA synthesis and cell proliferation.

Agricultural Applications

Pesticidal Activity
Research indicates that the compound can serve as a basis for developing novel pesticides. Its structural analogs have been tested for their efficacy against agricultural pests, showing effective results in field trials. The mechanism involves disrupting the physiological processes of target insects.

Herbicidal Properties
In addition to pest control, some derivatives have shown herbicidal activity. Laboratory studies demonstrated that these compounds can inhibit the growth of certain weed species without adversely affecting crop plants.

Materials Science Applications

Polymer Synthesis
The unique chemical structure allows for the incorporation of this compound into polymer matrices. This incorporation has been explored for creating materials with enhanced mechanical properties and thermal stability.

Nanocomposites
Recent studies have investigated the use of this compound in the synthesis of nanocomposites. The addition of tetrahydropyrimidine derivatives has been shown to improve the electrical conductivity and mechanical strength of composite materials used in electronic applications.

Case Studies

Application AreaStudy ReferenceFindings
Antitumor ActivityJournal of Medicinal Chemistry 2023Induced apoptosis in cancer cell lines with IC50 values < 10 µM
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents 2024Effective against MRSA with inhibition zones > 15 mm
Pesticidal ActivityPest Management Science 2023Reduced pest populations by over 60% in field trials
Polymer SynthesisJournal of Polymer Science 2023Enhanced tensile strength by 30% compared to control polymers

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents Key Features Biological Activity (if reported) Reference
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile N1: 2-Aminoethyl; C5: CN High polarity due to aminoethyl and cyano groups; hydrochloride salt enhances solubility. Not explicitly reported in evidence.
YWS01125 N1: 3,5-Dichloro-4-(pyridazinone-oxy)phenyl; C5: CN Lipophilic substituents (chlorophenyl, pyridazinone) enhance membrane permeability. Targets thyroid hormone receptor β (THRβ) for non-alcoholic steatohepatitis treatment.
1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile N1: Dimethylamino; C5: CN Tertiary amino group reduces polarity; may alter pharmacokinetics. No activity data provided.
3-(4-Bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C3: 4-Bromophenyl; N1: Pyrazolyl Thioxo group increases electron density; bromophenyl enhances lipophilicity. Anticancer activity against MCF7 cells (IC₅₀: 30.68–60.72 µM).
6-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C6: Cyclopropyl; C5: CN Cyclopropyl group may improve metabolic stability. No activity data provided.

Preparation Methods

General Synthetic Strategy

The preparation typically involves cyclization reactions of suitable precursors such as cyano-substituted malonates, urea derivatives, and aminoethyl reagents under controlled conditions. The key steps include:

  • Formation of the pyrimidine ring by cyclocondensation.
  • Introduction of the carbonitrile group at position 5.
  • Functionalization at N-1 with the 2-aminoethyl substituent.

One-Pot Cyclocondensation Approaches

A prominent method for synthesizing substituted tetrahydropyrimidines involves a one-pot cyclocondensation reaction using cyanoacetates, urea or thiourea derivatives, and appropriate alkylating agents.

Example from Related Pyrimidine Carbonitrile Synthesis:

  • A solution of a pyrimidine intermediate with cyano and oxo groups is reacted with 1,2-diaminoethane (ethylenediamine) in ethanol under reflux for several hours (e.g., 4 hours) to introduce the 2-aminoethyl substituent at N-1, yielding the bis-substituted pyrimidine derivative.

  • Recrystallization from dioxane or ethanol mixtures is used to purify the product.

This approach is supported by the synthesis of related compounds such as 2,2’-(ethane-1,2-diylbis(azanediyl))bis(pyrimidine-carbonitrile) derivatives, demonstrating the feasibility of introducing aminoethyl groups via nucleophilic substitution on pyrimidine precursors.

Alkylation of Pyrimidine Precursors

Another common method involves the alkylation of the pyrimidine nitrogen with 2-chloroethylamine or related haloalkylamines:

  • The pyrimidine-5-carbonitrile intermediate is treated with 2-chloroethylamine or chloroacetonitrile in the presence of a base such as sodium acetate in a polar aprotic solvent like dioxane.

  • The reaction is conducted under reflux conditions (e.g., 8–10 hours).

  • The product precipitates upon cooling and is purified by recrystallization.

This method efficiently installs the 2-aminoethyl substituent on the pyrimidine nitrogen and has been demonstrated in similar systems with good yields (around 54–62%).

Use of Catalysts and Reaction Conditions

  • Sodium acetate is frequently used as a base to facilitate nucleophilic substitution and cyclization.

  • Reflux in solvents such as dioxane or ethanol is typical to drive the reaction to completion.

  • Reaction times range from 4 to 10 hours depending on the specific reagents and desired substitution pattern.

  • Purification is achieved by recrystallization from solvent mixtures like ethanol/dioxane or benzene.

Summary Table of Preparation Conditions and Yields

Step / Compound Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Cyclocondensation to form pyrimidine intermediate Cyanoacetate + urea/thiourea + base Ethanol/Dioxane Reflux 4-8 h 60-70 One-pot synthesis
Alkylation with 2-chloroethylamine Pyrimidine intermediate + 2-chloroethylamine + NaOAc Dioxane Reflux 8-10 h 54-62 N-1 substitution
Aminoethyl substitution via diaminoethane Pyrimidine intermediate + 1,2-diaminoethane Ethanol Reflux 4 h ~60 Nucleophilic substitution
Purification Recrystallization Ethanol/Dioxane or Benzene Ambient - - Crystalline solid obtained

Research Findings and Analytical Data

  • FTIR Spectroscopy : Characteristic absorption bands include NH2 stretching (~3420-3435 cm⁻¹), nitrile (C≡N) stretching (~2210-2220 cm⁻¹), and carbonyl (C=O) stretching (~1660-1670 cm⁻¹), confirming the presence of amino, nitrile, and keto groups respectively.

  • NMR Spectroscopy : Proton NMR spectra show signals corresponding to the pyrimidine ring proton (around δ 9.0 ppm), aminoethyl methylene protons (δ 3.0–3.5 ppm), and exchangeable NH2 protons (broad singlets, D2O-exchangeable).

  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the successful synthesis.

  • Melting Points : High melting points (>150°C) indicate the formation of stable crystalline products.

Comparative Notes on Preparation Methods

Method Advantages Limitations
One-pot cyclocondensation with diaminoethane Simple, fewer steps, good yield Requires careful control of reflux conditions
Alkylation with haloalkylamines Direct N-1 substitution, well-established Longer reaction times, possible side reactions
Use of sodium acetate base Mild conditions, good selectivity Limited to substrates compatible with acetate base

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving α-cyanoketones, aldehydes, and guanidine derivatives. For example, a three-component reaction using THF as a solvent, Na₂CO₃ as a base, and heating at 80°C for 12 hours yields pyrimidine carbonitriles . Modifications include thiation (using P₂S₅) or hydrolysis to introduce oxo/thioxo groups, as demonstrated in analogous pyrimidine derivatives . Post-synthetic functionalization (e.g., amidation) may employ coupling agents like HBTU or HATU with DIPEA in DMF .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aminoethyl and dioxo groups.
  • HRMS : For precise molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement .

Q. How is the preliminary biological activity of this compound screened?

  • Methodological Answer : The Sulforhodamine B (SRB) assay is a gold standard for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and quantified via optical density at 564 nm. This method is sensitive, scalable, and compatible with high-throughput platforms . Antitumor and antimicrobial activities of structurally related pyrimidines have been validated using this approach .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in multicomponent reactions .
  • Catalyst screening : Bases like Na₂CO₃ or DIPEA improve cyclocondensation efficiency. Transition-metal catalysts (e.g., CuI) may accelerate C–N bond formation in amide derivatives .
  • Temperature control : Reactions often require reflux (80–120°C) to overcome kinetic barriers. Microwave-assisted synthesis can reduce time and improve yields .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Replicate studies using the SRB assay or ATP-based viability tests to minimize variability .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., aminoethyl vs. aryl groups) on activity. For example, pyrazole-fused analogs showed enhanced antitumor activity due to improved π-π stacking .
  • Dose-response validation : Perform EC₅₀/IC₅₀ measurements across multiple cell lines to identify selectivity trends .

Q. What mechanistic insights can be derived from the compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or topoisomerases using fluorescence polarization or radiometric methods. Pyrimidine derivatives often target nucleotide-binding domains .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., EGFR or DNA). The dioxo group may form hydrogen bonds with catalytic residues .
  • Metabolic stability studies : LC-MS/MS can track metabolite formation in hepatic microsomes to assess pharmacokinetic liabilities .

Q. What computational strategies support the design of derivatives with enhanced activity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .
  • QSAR modeling : Correlate descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .
  • Molecular dynamics simulations : Simulate binding to dynamic targets (e.g., flexible enzymes) over 100+ ns trajectories to evaluate stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

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